N-tert-Butyl-N-Fmoc-glycine
Description
N-tert-Butyl-N-Fmoc-glycine is a protected glycine derivative widely used in peptide synthesis and proteomics. Its structure combines two critical protective groups: the 9-fluorenylmethoxycarbonyl (Fmoc) group, which safeguards the amino terminus during solid-phase peptide synthesis (SPPS), and the tert-butyl group, which stabilizes carboxylic acid or ester functionalities against undesired reactions . This dual protection enhances its utility in constructing complex peptides with high steric flexibility, as glycine itself lacks a side chain .
The compound’s molecular formula is C₂₅H₂₉NO₆ (molecular weight: 439.50 g/mol) , and its CAS registry number is 174799-90-7 . Its applications span pharmaceutical research, structural biology, and chemical biology, particularly in synthesizing peptide analogs with tailored solubility and stability profiles .
Properties
IUPAC Name |
2-[tert-butyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-21(2,3)22(12-19(23)24)20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18H,12-13H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHNDOYEGWHPMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601166891 | |
| Record name | N-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601166891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250695-67-1 | |
| Record name | N-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=250695-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601166891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N-Fmoc-glycine typically involves the following steps:
Fmoc Protection: The amino group of glycine is protected using fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
tert-Butyl Protection: The carboxyl group of the Fmoc-protected glycine is then esterified with tert-butyl alcohol in the presence of an acid catalyst such as trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-N-Fmoc-glycine undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine, and removal of the tert-butyl group using acidic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) at room temperature.
tert-Butyl Deprotection: Trifluoroacetic acid in dichloromethane.
Major Products Formed
Fmoc Deprotection: Glycine tert-butyl ester.
tert-Butyl Deprotection: Free glycine.
Scientific Research Applications
N-tert-Butyl-N-Fmoc-glycine is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The primary function of N-tert-Butyl-N-Fmoc-glycine is to serve as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the tert-butyl group protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise assembly of peptides .
Comparison with Similar Compounds
Structural Differences
- Protective Groups : this compound employs a tert-butyl group on the carboxylic acid, whereas analogues like Fmoc-N-(tert-butyloxycarbonylethyl)glycine use Boc-ethyl or Boc-methyl substitutions . These variations influence steric accessibility during coupling reactions.
- Backbone Flexibility : Glycine derivatives with shorter side chains (e.g., Fmoc-Gly-OH) offer greater conformational flexibility compared to bulkier tert-butyl variants, which restrict rotational freedom .
Stability and Handling
- Acid Sensitivity : tert-Butyl-protected derivatives exhibit superior stability in basic SPPS conditions compared to Boc-ethyl variants, which may undergo partial cleavage during prolonged reactions .
- Storage : this compound requires storage at –20°C to prevent Fmoc group degradation, while analogues like Fmoc-N-(tert-butyloxycarbonylmethyl)glycine are stable at 4°C .
Q & A
Basic: What synthetic methodologies are recommended for incorporating N-tert-Butyl-N-Fmoc-glycine into peptide sequences, and how do its orthogonal protecting groups facilitate stepwise elongation?
Methodological Answer:
this compound employs two orthogonal protecting groups: the Fmoc (9-fluorenylmethyloxycarbonyl) group for amine protection and the tert-butyl group for carboxylic acid protection. The Fmoc group is cleaved under basic conditions (e.g., 20% piperidine in DMF), while the tert-butyl group requires strong acids like trifluoroacetic acid (TFA). This orthogonality allows sequential deprotection during solid-phase peptide synthesis (SPPS). Standard protocols involve activating the amino acid with coupling reagents (e.g., HBTU/HOBt/DIPEA) and monitoring coupling efficiency via the Kaiser test. Ensure resin swelling in DMF before coupling to enhance reaction kinetics .
Basic: Which analytical techniques are critical for verifying the purity and identity of this compound before use in peptide synthesis?
Methodological Answer:
- HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile to assess purity (>98% by peak integration).
- NMR Spectroscopy : Characteristic Fmoc aromatic protons appear at δ 7.3–7.8 ppm (¹H NMR), while tert-butyl protons resonate at δ 1.4 ppm.
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ ion at m/z 353.5 for C21H23NO4).
- TLC : Monitor hydrolysis using silica plates with 10% methanol/DCM (Rf ≈ 0.5 for intact compound) .
Advanced: How can researchers address low coupling yields of this compound in sterically hindered peptide sequences?
Methodological Answer:
Steric hindrance from the tert-butyl group often reduces coupling efficiency. Mitigation strategies include:
- Activation Optimization : Use HATU instead of HBTU for stronger activation.
- Extended Coupling Times : Increase reaction time to 2–4 hours or perform double couplings.
- Pre-activation : Pre-mix the amino acid with DIPEA and HATU in DMF for 5 minutes before adding to the resin.
- In-Situ Monitoring : Employ FTIR to track carbonyl peak (1650–1700 cm⁻¹) disappearance .
Advanced: What strategies exist to mitigate premature deprotection of the tert-butyl group during Fmoc-based solid-phase synthesis under mildly acidic conditions?
Methodological Answer:
Premature cleavage can occur with acidic additives (e.g., HOAt) or prolonged exposure to TFA. Solutions include:
- Reduced Acid Concentration : Use 0.1–1% TFA in cleavage cocktails.
- Time-Limited Deprotection : Limit Fmoc deprotection steps to ≤2 minutes with piperidine.
- Quality Control : Perform LC-MS after each synthesis cycle to detect early tert-butyl cleavage. Adjust resin washing protocols to remove residual acids .
Advanced: How should researchers design experiments to resolve discrepancies in reported tert-butyl group stability across different peptide backbones?
Methodological Answer:
- Comparative Kinetic Studies : Synthesize model peptides with varying steric environments (e.g., α-helix vs. β-sheet) and measure tert-butyl deprotection rates under standardized acidic conditions (pH 2–4, 25°C).
- Quantitative NMR : Track tert-butyl proton signal decay over time.
- Multivariate Analysis : Correlate stability data with peptide secondary structure (via CD spectroscopy) to identify backbone-dependent electronic effects .
Basic: What are the recommended storage conditions for this compound to maintain long-term stability, and how should degradation be assessed?
Methodological Answer:
- Storage : Store at -20°C in a desiccator under argon. Avoid exposure to moisture or light.
- Degradation Monitoring : Periodically analyze by HPLC (purity threshold: ≥95%). Hydrolysis byproducts (e.g., free glycine) can be detected via ninhydrin staining on TLC .
Advanced: How can researchers employ computational modeling to predict the conformational effects of this compound incorporation in peptide foldamers?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use AMBER or CHARMM force fields with explicit solvent models to predict β-sheet/helix propensity.
- Experimental Validation : Compare MD results with circular dichroism (CD) spectroscopy data.
- Crystallography : Solve X-ray structures of model peptides to validate predicted conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
